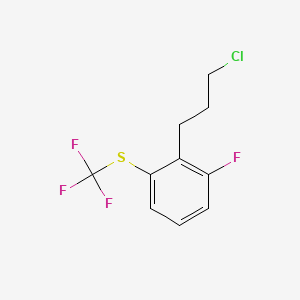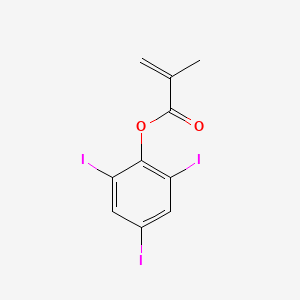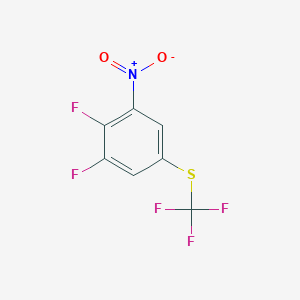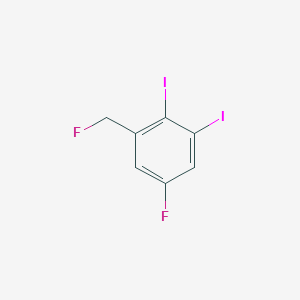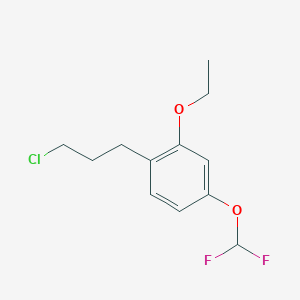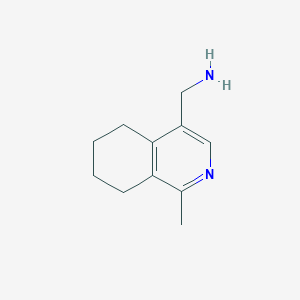
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydroisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and formaldehyde.
Reaction Conditions: The aminomethylation reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Procedure: The starting material is reacted with formaldehyde and a primary amine in the presence of the base. The reaction mixture is then heated to promote the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
Industrial Production Methods
In an industrial setting, the production of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A precursor in the synthesis of 4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-.
4-(Aminomethyl)benzoic acid: Another compound with an aminomethyl group, used in different applications.
4-Aminopyridine: A compound with similar structural features, used in neurological research.
Uniqueness
4-(Aminomethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin- is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its tetrahydroisoquinoline core provides stability, while the aminomethyl group offers reactivity, making it a versatile compound in various fields of research.
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
(1-methyl-5,6,7,8-tetrahydroisoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c1-8-10-4-2-3-5-11(10)9(6-12)7-13-8/h7H,2-6,12H2,1H3 |
InChIキー |
UKGHPDCCFNODSH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C2=C1CCCC2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


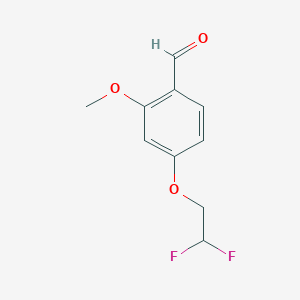
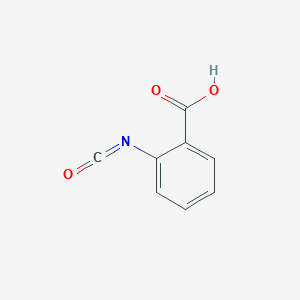

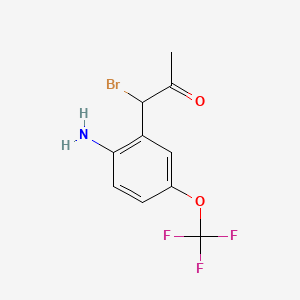
![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)


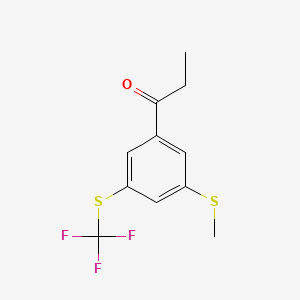
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
